molecular formula C24H20ClN5O3 B2918156 RIP1 kinase inhibitor 1 CAS No. 2095515-38-9

RIP1 kinase inhibitor 1

Número de catálogo B2918156
Número CAS: 2095515-38-9
Peso molecular: 461.91
Clave InChI: JWKONLKXWPCOJF-IBGZPJMESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RIP1 kinase inhibitor 1, also known as compound 22, is a highly potent, orally available, and brain-penetrating RIP1 kinase inhibitor . RIPK1 (Receptor-interacting serine/threonine-protein kinase 1) functions in a variety of cellular pathways related to both cell survival and death . It is an enzyme that in humans is encoded by the RIPK1 gene, which is located on chromosome 6 .


Synthesis Analysis

The synthesis of RIP1 kinase inhibitor 1 involves structural optimization on the GSK’157 scaffold to develop a novel class of more selective RIPK1 inhibitors . The optimization led to UAMC-3861 as the best compound of this series in terms of activity and selectivity for RIPK1 over PERK .


Molecular Structure Analysis

RIPK1 protein is composed of 671 amino acids, and has a molecular weight of about 76 kDa . It contains a serine/threonine kinase domain (KD) in the 300 aa N-Terminus, a death domain (DD) in the 112 aa C-Terminus, and a central region between the KD and DD called intermediate domain (ID) .

Aplicaciones Científicas De Investigación

1. Role in Inflammatory Diseases

RIP1 kinase is a promising target for treating various inflammatory diseases due to its role in tumor necrosis factor (TNF)-mediated inflammation. RIP1 kinase inhibitors, specifically benzoxazepinone inhibitors, have shown high potency and kinase selectivity with good pharmacokinetic profiles in rodents, making them excellent candidates for further optimization into clinical candidates for inflammatory diseases (Harris et al., 2016).

2. Treatment of Neurodegenerative Diseases

Small-molecule RIP1 inhibitors have potential as therapeutic agents for neurodegenerative diseases. GSK2982772, a RIP1 inhibitor, has been the subject of nine clinical trials and shows promise in treating diseases like Alzheimer's due to its selective targeting and good penetrability (Shi et al., 2022).

3. Impact on Skin Inflammation

RIP1 kinase activity is crucial in skin inflammation. Studies using RIP1 kinase inhibitor GNE684 demonstrated its effectiveness in blocking skin inflammation and immune cell infiltrates in mice models, highlighting the benefits of inhibiting RIP1 in skin inflammation management (Webster et al., 2020).

4. Potential in Cancer Therapy

RIP1 kinase inhibitors show potential in cancer therapy, particularly in treating pancreatic adenocarcinoma. GSK3145095, a RIP1 inhibitor, demonstrated ability to promote a tumor-suppressive T cell phenotype in pancreatic adenocarcinoma organ cultures, and is in phase 1 clinical studies for various solid tumors (Harris et al., 2019).

5. Role in TNFα Production

RIP1 kinase plays a novel role in regulating TNFα production after caspase inhibition. This pathway is independent of nuclear factor κB and occurs under specific conditions, suggesting a unique role for RIP1 kinase in mediating TNFα production (Christofferson et al., 2012).

6. Structural Basis of Inhibition

The structure of RIP1 bound to inhibitors like necrostatins provides insights into the mechanism of action of these inhibitors. Understanding the structural basis of RIP1 inhibition by necrostatins offers valuable information for future drug design (Xie et al., 2013).

Mecanismo De Acción

RIPK1 is a key mediator of cell death and inflammation . The unique hydrophobic pocket in the allosteric regulatory domain of RIPK1 has enabled the development of highly selective small-molecule inhibitors of its kinase activity . These inhibitors have demonstrated safety in preclinical models and clinical trials .

Direcciones Futuras

Potential applications of these RIPK1 inhibitors for the treatment of monogenic and polygenic autoimmune, inflammatory, neurodegenerative, ischemic and acute conditions, such as sepsis, are emerging . As researchers continue to delve into the mechanisms governed by RIPK1, it has become apparent that RIPK1 inhibitors may offer key therapeutic options that anti-TNF therapies do not .

Propiedades

IUPAC Name

(3S)-3-(2-benzyl-3-chloro-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O3/c1-28-18-8-7-16(12-26)11-20(18)33-14-19(23(28)31)29-10-9-17-21(24(29)32)27-30(22(17)25)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,13-14H2,1H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKONLKXWPCOJF-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)C#N)OC[C@@H](C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RIP1 kinase inhibitor 1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.